Aconosine
CAS No.: 38839-95-1
VCID: VC0000045
Molecular Formula: C22H35NO4.HCl
Molecular Weight: 377.51 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.
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Description | Aconosine is a naturally occurring diterpenoid alkaloid found in Aconitum plants, also known as monkshood or wolfsbane. It is a complex alkaloid compound recognized for its unique bicyclic structure. Aconosine has potential therapeutic properties, particularly as an analgesic and anti-inflammatory agent in traditional medicine. It has garnered attention in pharmacological research for its range of biological activities, including pain management and the treatment of inflammatory diseases. The mechanism of action involves modulating neurotransmitter systems and inhibiting pro-inflammatory cytokines. This compound has potential applications in medicine and pharmacology, particularly in developing new pain relief medications and treating neurological disorders. Studies suggest that aconosine interacts with various receptors and enzymes in the body, influencing metabolic pathways and therapeutic outcomes. Compared to other compounds like aconitine, aconosine stands out due to its specific analgesic and anti-inflammatory properties, with a lower toxicity profile. Other similar compounds include mesaconitine, which has similar analgesic effects, and higenamine, used primarily for respiratory issues. Aconosine's synthesis involves extraction from natural sources and synthetic organic chemistry techniques, including solvent extraction and chromatographic purification. It is also investigated for its effects on cellular processes and its potential as a bioactive compound in various biological assays. Research indicates that aconosine can modulate the activity of certain ion channels and neurotransmitter receptors, which may explain its analgesic effects. Further investigation into drug-drug interactions is necessary to fully understand the implications of aconosine's use in combination therapies. |
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CAS No. | 38839-95-1 |
Product Name | Aconosine |
Molecular Formula | C22H35NO4.HCl |
Molecular Weight | 377.51 g/mol |
IUPAC Name | 11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol |
Standard InChI | InChI=1S/C22H35NO4/c1-4-23-10-11-5-6-17(27-3)22-13(11)8-15(20(22)23)21(25)9-16(26-2)12-7-14(22)18(21)19(12)24/h11-20,24-25H,4-10H2,1-3H3 |
Standard InChIKey | VCOQRRVEIUTMFC-UHFFFAOYSA-N |
SMILES | CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC |
Canonical SMILES | CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC |
Appearance | White powder |
Purity | > 98% |
Synonyms | 1alpha, 16beta-Dimethoxy, 8beta,14alpha-dihydroxy, N-ethylaconitane hydrochloride |
Reference | - Edwards O., Kolt R.,Purushothaman K. /Can. J. Chem., 1983, 61, 1194. |
PubChem Compound | 170126 |
Last Modified | Feb 18 2024 |
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